Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

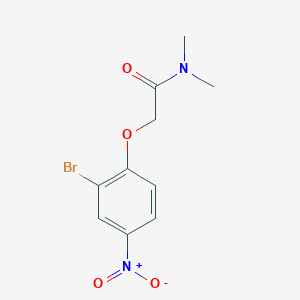

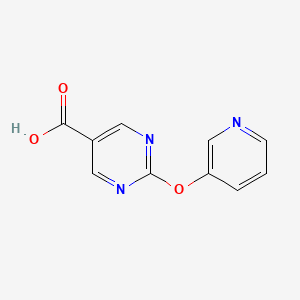

“Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester” is a chemical compound with the molecular formula C12H17BO4 . It has a molecular weight of 236.07 g/mol . The compound is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 4 oxygen atoms . For a detailed view of the molecule’s structure, please refer to the resources provided by the supplier or a trusted chemical database.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 393.3±52.0 °C and a predicted density of 1.13±0.1 g/cm3 . The compound has a pKa value of 7.84±0.10 (Predicted) .Aplicaciones Científicas De Investigación

Catalytic Applications

One study demonstrates the use of arylboronic esters in the rhodium(I)-catalyzed carboxylation with CO2 to obtain benzoic acid derivatives and α,β-unsaturated carboxylic acids. This method provides a useful approach for preparing various functionalized aryl- and alkenyl-carboxylic acids, highlighting the potential of boronic esters in catalytic transformations (Ukai et al., 2006).

Synthetic Organic Chemistry

Another research describes a metal- and additive-free photoinduced borylation of haloarenes, converting them directly into boronic acids and esters. This method avoids the use of expensive and toxic metal catalysts, offering a simpler and more environmentally friendly approach to synthesizing boronic compounds (Mfuh et al., 2017).

Material Science

Research into the esterification of aromatic carboxylic acids using dimethyl carbonate over zeolite catalysts has shown efficient conversion to esters. This process represents a safe alternative to traditional esterification methods, which often involve harmful reagents. The study's findings could have implications for the production of materials and chemicals in a more sustainable manner (Kirumakki et al., 2003).

Drug Synthesis and Delivery Systems

A study on the chemical and plasma-catalyzed hydrolysis of various esters of benzoic acid, including glycolic acid derivatives, provides insights into designing prodrug esters of carboxylic acid agents. Understanding the hydrolysis behavior of these compounds is crucial for developing effective drug delivery systems (Nielsen & Bundgaard, 1987).

Propiedades

IUPAC Name |

(3-tert-butyl-5-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c1-12(2,3)9-5-8(11(14)17-4)6-10(7-9)13(15)16/h5-7,15-16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOYTJILBZJPGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2956245.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2956250.png)

![(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one](/img/structure/B2956253.png)

![N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride](/img/structure/B2956256.png)

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isobutylpiperazino)methanone](/img/structure/B2956261.png)